

Application Notes and Protocols for the Synthesis of Aplyronine C Analogues

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Compound of Interest		
Compound Name:	Aplyronine C	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and key experimental protocols for the preparation of **Aplyronine C** and its analogues. The methodologies outlined are based on notable total syntheses and analogue studies, offering a guide for researchers in the field of medicinal chemistry and natural product synthesis.

Introduction

Aplyronines are a family of marine macrolides that exhibit potent cytotoxic and antitumor activities.[1] Their unique mode of action, which involves the disruption of the cellular cytoskeleton, has made them compelling targets for synthetic chemists and drug development professionals.[2] The complex structure of aplyronines, characterized by a 24-membered macrolactone and a stereochemically rich side chain, presents a significant synthetic challenge.[1] This document details key techniques and protocols for the synthesis of **Aplyronine C** analogues, focusing on modular and convergent strategies that allow for the preparation of simplified and functionally optimized molecules.

Synthetic Strategies

The total synthesis of **Aplyronine C** and its analogues generally relies on a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together in the later stages. This modularity is crucial for the efficient synthesis of analogues with modifications in different parts of the molecule.



A common strategy involves the synthesis of three key fragments:

- C1-C14 Fragment: Comprising the "left-hand" portion of the macrolactone.
- C15-C27 Fragment: The "right-hand" portion of the macrolactone, which is later coupled with the C1-C14 fragment.
- C28-C34 Side Chain: A highly functionalized and stereochemically complex fragment that is crucial for biological activity.

The assembly of these fragments typically involves stereoselective aldol reactions, olefination reactions, and a final macrolactonization step to form the 24-membered ring.

Key Experimental Protocols

The following protocols are based on the highly stereocontrolled total synthesis of **Aplyronine C** developed by Paterson and coworkers, a landmark achievement in the field.

Synthesis of the C28-C34 Methyl Ketone Fragment

This protocol describes the initial steps for the synthesis of a key building block for the side chain of **Aplyronine C**.

Protocol 1: Sn(II)-Mediated Aldol Reaction and Evans-Tishchenko Reduction

This sequence establishes the stereochemistry at C30 and C31.

- Step 1: Tin(II)-Mediated Aldol Reaction. To a solution of (R)-Roche ester-derived ketone 8
 and acetaldehyde in a suitable solvent, add Sn(OTf)2 and an amine base at low
 temperature. The reaction typically proceeds with high yield and diastereoselectivity to afford
 the syn-aldol adduct 9.[3]
- Step 2: Directed 1,3-anti Reduction (Evans-Tishchenko Conditions). The resulting β-hydroxy ketone 9 is subjected to an Evans-Tishchenko reduction. To a solution of the β-hydroxy ketone and an aldehyde (e.g., propionaldehyde) in an anhydrous solvent such as THF, a Lewis acid like samarium iodide (SmI2) is added dropwise at a low temperature (e.g., -10 °C).[4] The reaction is then allowed to warm to room temperature. This reaction sets the C31



stereocenter and concurrently protects the C29 alcohol as an ester, yielding compound 10. [3][5]

Fragment Coupling: Boron-Mediated Aldol Reaction

This crucial step connects the C1-C27 macrocyclic aldehyde with the C28-C34 methyl ketone side chain.

Protocol 2: Boron-Mediated Aldol Coupling

- To a solution of the C28-C34 methyl ketone 6 in an appropriate solvent, add a boron reagent such as dicyclohexylboron chloride (c-Hex₂BCl) and a tertiary amine (e.g., triethylamine) at a low temperature (e.g., -10 °C) for enolization.[1]
- The resulting boron enolate is then slowly added to a solution of the C1-C27 macrocyclic aldehyde 7 at a significantly lower temperature (e.g., -78 °C).[1]
- A mild, non-oxidative workup yields the β-hydroxy ketone 17, successfully coupling the side chain to the macrolactone core.[1]

Endgame: Stereoselective Reduction and Esterification

The final steps of the synthesis involve the stereoselective reduction of a ketone and the installation of the terminal amino acid moiety.

Protocol 3: Zinc Borohydride Reduction and Keck Esterification

- Step 1: Stereoselective Ketone Reduction. The C29 ketone in intermediate 18 is stereoselectively reduced to the desired alcohol. The use of zinc borohydride (Zn(BH₄)₂) has been shown to provide high diastereoselectivity (e.g., 10:1 dr) for the desired C29 epimer 21.
 [6]
- Step 2: Esterification (Keck Conditions). The resulting C29 alcohol 21 is esterified with (S)-N,N-dimethylalanine using N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), and camphorsulfonic acid (CSA).
- Step 3: Global Deprotection. Finally, all protecting groups are removed, typically using a reagent like hydrogen fluoride-pyridine complex (HF•py), to yield the final product,



Aplyronine C.

Data Presentation

The following tables summarize key quantitative data from the synthesis of **Aplyronine C** and its analogues.

Table 1: Key Reaction Yields and Stereoselectivities in the Total Synthesis of **Aplyronine C**[1] [3]

Reaction Step	Starting Material	Product	Reagents and Conditions	Yield (%)	Diastereom eric Ratio (dr)
Sn(II)- Mediated Aldol Reaction	Ketone 8	Aldol Adduct 9	Sn(OTf)2, Et3N, CH2Cl2	97	15:1
Evans- Tishchenko Reduction	β-Hydroxy Ketone 9	Ester 10	Sml ₂ , Propionaldeh yde, THF	-	>95:5
Boron- Mediated Aldol Coupling	Aldehyde 7 and Ketone 6	β-Hydroxy Ketone 17	c-Hex₂BCl, Et₃N, THF	61	-
C29 Ketone Reduction	Ketone 18	Alcohol 21	Zn(BH4)2, Et2O	90	10:1
Overall Synthesis	-	Aplyronine C	28 steps (longest linear sequence)	3.6	-

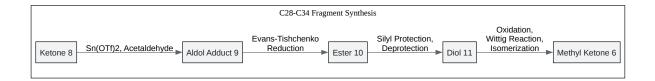
Table 2: Biological Activity of Aplyronine Analogues[7]



Compound	Modification	Cytotoxicity (IC50, HeLa S3 cells)
Aplyronine A	Natural Product	0.45 nM
Aplyronine C	Lacks C7 TMSer ester	22.4 nM
Aplyronine D	Contains DMGly at C29	0.071 nM
Analogue 5	Simplified macrolactone	1.1 μΜ
Analogue 6	Simplified macrolactone, no TMSer	1.9 μΜ
Analogue 7	Simplified macrolactone, bis- TMSer	1.3 μΜ
Analogue 8	Symmetrical bis-TMSer analogue	1.8 μΜ

Visualizations

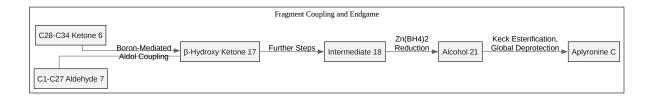
The following diagrams illustrate the key synthetic pathways and workflows.



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Caption: Synthesis of the C28-C34 methyl ketone side chain fragment.

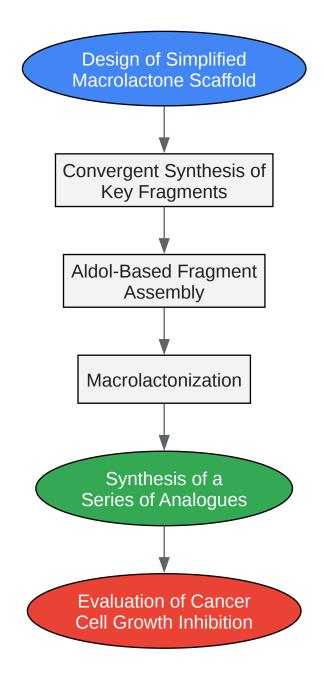




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Caption: Final fragment coupling and endgame for the synthesis of **Aplyronine C**.





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